molecular formula C19H15FN4O2S B2774744 N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021075-35-3

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2774744
CAS No.: 1021075-35-3
M. Wt: 382.41
InChI Key: QOSAAQYKTCWVAP-UHFFFAOYSA-N
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Description

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound featuring a pyridazine ring, a benzamide group, and a fluorophenyl moiety

Properties

IUPAC Name

N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c20-14-8-4-5-9-15(14)21-17(25)12-27-18-11-10-16(23-24-18)22-19(26)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSAAQYKTCWVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to altered cellular processes, such as apoptosis or cell cycle arrest, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a valuable compound for drug discovery and development .

Biological Activity

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C22H19FN6O2S
  • Molecular Weight : 450.5 g/mol

The structure features a pyridazine ring, a thioether linkage, and an amide functional group, which are crucial for its biological activity. The presence of a fluorophenyl group enhances its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • STING Pathway Activation : The compound acts as a stimulator of the stimulator of interferon genes (STING), which plays a vital role in innate immune responses. Activation of STING leads to the production of type I interferons and other cytokines, enhancing immune responses against tumors and viral infections.
  • Antitumor Activity : Preliminary studies suggest that this compound has potential in cancer therapy by inhibiting tumor growth and modulating inflammatory pathways.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is critical in various diseases, including cancer and autoimmune disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Immune ModulationEnhances STING pathway leading to increased cytokine production
AntitumorInhibits tumor growth through modulation of cellular pathways
Anti-inflammatoryReduces inflammation markers in various models

Case Studies and Research Findings

  • Antitumor Efficacy : A study highlighted the compound's ability to inhibit the proliferation of cancer cells in vitro, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
  • Pharmacokinetics : Further investigations into the pharmacokinetics revealed favorable absorption characteristics, with a half-life suitable for therapeutic applications. The compound's solubility profile was also improved compared to earlier derivatives, enhancing its bioavailability .

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